molecular formula C9H7N3O B6254202 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 26899-64-9

5-phenyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B6254202
CAS No.: 26899-64-9
M. Wt: 173.2
InChI Key:
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Description

5-Phenyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a phenyl group and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with formylhydrazine under acidic conditions to form the triazole ring, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods: In an industrial setting, the synthesis might involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 5-phenyl-4H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 5-phenyl-4H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

5-Phenyl-4H-1,2,4-triazole-3-carbaldehyde is utilized in several research domains:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anti-inflammatory, anticancer, and antiviral activities.

    Industry: Used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The biological activity of 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde is often attributed to its ability to interact with various enzymes and receptors. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

  • 4-Phenyl-4H-1,2,4-triazole-3-thiol
  • 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness: 5-Phenyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of the aldehyde group, which provides a reactive site for further chemical modifications

Properties

CAS No.

26899-64-9

Molecular Formula

C9H7N3O

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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